[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
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Overview
Description
Desmosine . Desmosine is a unique amino acid that is a crucial component of elastin, a protein that imparts elasticity to tissues such as skin, lungs, and blood vessels. It is formed through the cross-linking of four lysine residues, which gives elastin its elastic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of complex organic reactions involving the cross-linking of lysine residues. The synthetic route typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Oxidation: The protected lysine residues are oxidized to form aldehyde groups.
Condensation: The aldehyde groups undergo condensation reactions to form the desmosine structure.
Deprotection: The protecting groups are removed to yield the final desmosine compound.
Industrial Production Methods
Industrial production of desmosine involves the extraction and purification from natural sources, primarily elastin-rich tissues. The process includes:
Tissue Extraction: Elastin-rich tissues are treated with proteolytic enzymes to break down other proteins.
Purification: The resulting mixture is purified using chromatographic techniques to isolate desmosine.
Chemical Reactions Analysis
Types of Reactions
Desmosine undergoes several types of chemical reactions, including:
Oxidation: Desmosine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert desmosine into its reduced forms.
Substitution: Desmosine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of desmosine, as well as substituted derivatives.
Scientific Research Applications
Desmosine has several scientific research applications, including:
Biomarker for Elastin Degradation: Desmosine is used as a biomarker to measure elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.
Tissue Engineering: Desmosine is studied for its role in tissue engineering and regenerative medicine, particularly in developing elastic scaffolds.
Pharmacological Research: Desmosine is used in pharmacological research to study the effects of drugs on elastin metabolism.
Mechanism of Action
Desmosine exerts its effects by cross-linking elastin fibers, which imparts elasticity to tissues. The molecular targets include lysine residues on elastin, and the pathways involved are related to the synthesis and degradation of elastin.
Comparison with Similar Compounds
Similar Compounds
Isodesmosine: Another cross-linking amino acid found in elastin.
Lysyl Oxidase: An enzyme involved in the cross-linking of elastin and collagen.
Uniqueness
Desmosine is unique due to its specific role in providing elasticity to tissues. Unlike other amino acids, desmosine forms stable cross-links that are essential for the structural integrity and function of elastin.
Properties
IUPAC Name |
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKMYZBTLMWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.